[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group and a 2-amino-acetyl substituent. Its (S)-stereochemistry at the piperidine-3-yl position distinguishes it from enantiomeric forms.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-5-17(13(19)20-14(2,3)4)11-7-6-8-16(10-11)12(18)9-15/h11H,5-10,15H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNKGLNUNYOZAN-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (S)-Piperidin-3-yl-ethylamine
A widely adopted strategy involves starting from enantiomerically pure (S)-piperidin-3-yl-ethylamine. The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in triethylamine, achieving >90% yield under mild conditions. Subsequent acylation with 2-azidoacetyl chloride, followed by Staudinger reduction, furnishes the 2-amino-acetyl moiety. This two-step sequence avoids racemization due to the Boc group’s steric protection.
Key Reaction Conditions:
Resolution of Racemic Intermediates
For non-chiral starting materials, kinetic resolution using chiral auxiliaries or enzymatic methods is employed. For example, lipase-catalyzed acetylation of racemic piperidin-3-yl-ethyl-carbamic acid tert-butyl ester selectively acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. This method achieves enantiomeric excess (ee) >98% but requires additional steps for auxiliary removal.
Stereochemical Control and Optimization
Asymmetric Hydrogenation
Palladium-catalyzed asymmetric hydrogenation of 3-ethylenepiperidine precursors enables direct access to the (S)-configured piperidine core. Using (R)-BINAP as a chiral ligand, hydrogenation at 6 MPa H₂ pressure and 88°C achieves 92% yield and 95% ee. Raney nickel, though cost-effective, results in lower enantioselectivity (70–80% ee).
Dynamic Kinetic Resolution
Combining racemization catalysts (e.g., Shvo’s catalyst) with enantioselective acylation allows full conversion of racemic mixtures to the (S)-product. This method is advantageous for large-scale synthesis, reducing waste and improving atom economy.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Steps | Yield | ee (%) |
|---|---|---|---|---|
| Chiral Pool Synthesis | (S)-Piperidin-3-yl-ethylamine | Boc protection → Acylation → Reduction | 85–90% | >99 |
| Asymmetric Hydrogenation | 3-Ethylenepiperidine | Hydrogenation → Boc protection | 88–92% | 95 |
| Enzymatic Resolution | Racemic piperidin-3-yl-ethyl | Enzymatic acylation → Separation | 70–75% | 98 |
Critical Process Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts: 10% Pd/C with H₂ at 6 MPa ensures rapid debenzylation without epimerization.
-
Enzymes: Candida antarctica lipase B (CAL-B) shows superior activity in kinetic resolutions.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/H₂O gradient) confirms >99% purity, with retention time = 8.2 min.
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times from hours to minutes. For example, Boc protection in a microreactor achieves 95% yield in 30 minutes.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Stereochemistry : The target compound’s (S)-configuration contrasts with the (R)-stereochemistry in CAS 1354016-07-1 and 1401668-72-1 . Stereochemical differences influence binding affinity and metabolic stability in drug candidates.
Acyl Substituents: The 2-amino-acetyl group in the target compound differs from the 2-aminopropionyl (CAS 1401668-72-1) and 2-amino-3-methyl-butyryl (CAS 864754-29-0) groups.
Carbamate Groups :
- Ethyl- vs. methyl-carbamate variations (e.g., CAS 1354016-07-1) affect steric hindrance and enzymatic cleavage rates during deprotection .
Physicochemical Properties :
Functional Roles:
- These compounds are likely intermediates in drug discovery, particularly for protease or kinase inhibitors where piperidine scaffolds are prevalent. The morpholine-containing analog in (MSC2364588) highlights the therapeutic relevance of similar structures .
Research Implications and Limitations
- Availability : The target compound and its analogs are listed as discontinued in commercial catalogs, limiting current accessibility .
- Data Gaps : Predicted properties (e.g., density, boiling point) require experimental validation. Biological activity data are absent in the evidence, necessitating further studies.
Biological Activity
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, commonly referred to as a piperidine derivative, is a synthetic compound with potential therapeutic applications. Its unique structural characteristics, including a piperidine ring and a carbamate moiety, suggest diverse biological activities, particularly in the fields of neurology and oncology. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₂₇N₃O₃
- CAS Number : 1057409-91-2
The structural features of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester include:
- A piperidine ring which is often associated with neuroactive properties.
- An amino-acetyl group that may enhance interactions with neurotransmitter systems.
- A tert-butyl ester that contributes to its solubility and stability.
Research indicates that compounds similar to [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester interact with various biological targets, including:
- Enzymes : The compound may inhibit enzymes involved in neurotransmitter metabolism.
- Receptors : Potential interactions with muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and neurological disorders.
Anticancer Activity
Recent studies have shown that piperidine derivatives exhibit anticancer properties. Specifically, research has demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells). The mechanism involves the activation of pathways leading to cell death, suggesting that [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester may also possess similar anticancer effects .
Comparative Analysis of Similar Compounds
A comparative analysis of related compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetylpiperidine | Piperidine ring with an acetyl group | Neuroactive; potential analgesic effects |
| N-(tert-butoxycarbonyl)-L-alanine | Amino acid derivative with a carbamate | Antimicrobial; used in peptide synthesis |
| 4-Aminobutyric acid (GABA) | Short-chain amino acid; neurotransmitter | Inhibitory neurotransmitter; anxiolytic |
| Ethyl carbamate | Simple carbamate structure | Toxicity concerns; studied for mutagenicity |
This table illustrates how [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester may provide unique neuroactive properties compared to simpler derivatives.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays have shown that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported enhanced apoptosis induction in FaDu cells when treated with piperidine derivatives compared to standard chemotherapy agents like bleomycin .
- Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds in models of neurodegeneration. The findings suggested that these compounds could inhibit oxidative stress pathways, providing a basis for their use in treating conditions like Alzheimer's disease .
- Cholinesterase Inhibition : Research has indicated that certain piperidine derivatives can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition is significant for developing treatments for diseases characterized by cholinergic dysfunction .
Q & A
Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) protecting group in this compound?
Methodological Answer: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). For example, in similar piperidine derivatives, Boc₂O is added dropwise to a stirred solution of the amine precursor and DMAP in anhydrous dichloromethane at 0°C. After reaction completion, the mixture is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate) to achieve >95% purity .
Q. What purification techniques are recommended post-synthesis?
Methodological Answer: Silica gel column chromatography is widely used for purification, with solvent systems optimized based on polarity (e.g., hexane:ethyl acetate gradients). For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may enhance resolution. Monitoring via TLC (Rf = 0.3–0.5) ensures fraction collection accuracy .
Q. What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR; ~28 ppm in ¹³C NMR) and the acetylated piperidine backbone (δ 3.0–4.0 ppm for N-CH₂).
- IR Spectroscopy : Confirm Boc C=O stretching (~1680–1720 cm⁻¹) and amide N-H (~3300 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ ions; high-resolution MS validates molecular formula .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer: Asymmetric synthesis or chiral resolution is critical. For example, chiral auxiliaries like (S)-tert-butyl sulfinamide or enantioselective catalysis (e.g., Jacobsen’s catalyst) can direct stereochemistry. Chiral HPLC (e.g., Chiralpak IA column, heptane:isopropanol) quantifies enantiomeric excess (ee >99%). Absolute configuration is confirmed via X-ray crystallography or comparison with known optical rotations .
Q. How to address discrepancies in NMR data during characterization?
Methodological Answer:
- Solvent/Impurity Effects : Re-dissolve in deuterated solvents (CDCl₃ or DMSO-d₆) and filter to remove particulates.
- Dynamic Processes : Variable-temperature NMR (e.g., 25–60°C) resolves coalescence from conformational exchange.
- 2D NMR (COSY, HSQC) : Assigns overlapping signals; NOESY identifies spatial proximity of protons (e.g., piperidine ring vs. acetyl group) .
Q. Under what conditions does the Boc group hydrolyze, and how is this mitigated?
Methodological Answer: The Boc group is acid-labile. Hydrolysis occurs in trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v) within 1–2 hours at 0–25°C. To prevent premature deprotection:
- Avoid protic solvents (e.g., water, alcohols) during synthesis.
- Store the compound at –20°C under inert gas (N₂/Ar).
- Monitor stability via TLC or LC-MS after prolonged storage .
Q. How to design experiments studying the compound’s reactivity in peptide coupling?
Methodological Answer:
- Activation Strategies : Use HATU/DIPEA in DMF to form active esters.
- Kinetic Studies : Monitor coupling efficiency (HPLC) with varying equivalents of coupling reagent.
- Competitive Reactions : Compare reactivity with other acyl donors (e.g., NHS esters) under identical conditions .
Q. How to resolve conflicting mass spectrometry results?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
